Cas no 338982-11-9 (3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring a chlorophenyl-substituted oxazole core with a carboxylic acid functional group. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The chlorophenyl moiety enhances lipophilicity, potentially improving bioavailability in drug design, while the carboxylic acid group allows for further derivatization via esterification, amidation, or other coupling reactions. Its rigid oxazole scaffold contributes to stability and may influence binding affinity in target interactions. The compound is typically employed in the development of bioactive molecules, including kinase inhibitors or antimicrobial agents, due to its balanced physicochemical properties and synthetic adaptability. Proper handling requires standard laboratory precautions for aromatic and acidic compounds.
3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid structure
338982-11-9 structure
Product Name:3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid
CAS No:338982-11-9
MF:C10H6ClNO3
MW:223.612541675568
MDL:MFCD01935955
CID:852408
PubChem ID:2763372
Update Time:2025-06-09

3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Chlorophenyl)isoxazole-5-carboxylic acid
    • 3-(4-Chlorophenyl)-5-isoxazolecarboxylic acid
    • 5-Isoxazolecarboxylic acid, 3-(4-chlorophenyl)-
    • 3-(4-chlorophenyl)-5-isoxazolecarboxylic acid chloride
    • 3-(4-chlorophenyl)-5-isoxazolylcarboxylic acid
    • 3-(4-Chloro-phenyl)-isoxazole-5-carboxylic acid
    • AC1MC86Z
    • CTK1B8110
    • SBB096554
    • SureCN3611504
    • 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid
    • P17122
    • 3-(4-chlorophenyl)-isoxazole-5-carboxylic acid
    • AKOS000303161
    • 3-(4-chlorophenyl)isoxazole-5-carboxylicacid
    • DTXSID10376925
    • SCHEMBL3611504
    • SY278732
    • CHEMBL4584722
    • COIATTMFFQMKKS-UHFFFAOYSA-N
    • 338982-11-9
    • CS-0051744
    • MFCD01935955
    • Z369737798
    • 11L-366S
    • EN300-380448
    • MDL: MFCD01935955
    • Inchi: 1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14)
    • InChI Key: COIATTMFFQMKKS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C=C(C(=O)O)ON=1

Computed Properties

  • Exact Mass: 223.00368
  • Monoisotopic Mass: 223.0036207g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • PSA: 63.33

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3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:338982-11-9)3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid
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Quantity:500mg/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:24
Price ($):241.0/1204.0
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Additional information on 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid

Introduction to 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid (CAS No. 338982-11-9)

3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid, identified by its CAS number 338982-11-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative has garnered attention due to its structural features and potential applications in medicinal chemistry. The presence of both a chlorophenyl group and an oxazole ring provides a unique framework that makes it a valuable scaffold for drug discovery and development.

The 4-chlorophenyl moiety introduces a electron-withdrawing effect, which can modulate the reactivity and binding properties of the molecule. This feature is particularly useful in designing molecules with enhanced binding affinity to biological targets. On the other hand, the 1,2-oxazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile component in synthetic chemistry. The combination of these structural elements suggests that 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid could exhibit interesting pharmacological properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that oxazole derivatives can interact with a wide range of biological targets, including enzymes and receptors involved in various disease pathways. The 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid structure, with its optimized spatial arrangement of functional groups, could potentially serve as a lead compound for the development of novel therapeutic agents.

In the realm of drug discovery, the synthesis of analogs derived from 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid has been explored to identify more potent and selective inhibitors. Functional group modifications, such as substitution or derivatization of the oxazole ring or the phenyl group, can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule. These modifications are often guided by high-throughput screening (HTS) data and structure-activity relationship (SAR) studies.

One notable area of research involves the use of 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid as a precursor in the synthesis of more complex molecules. For instance, it can be transformed into amides or esters through carboxylic acid functionalization, which are common pharmacophores in many approved drugs. The versatility of this compound makes it a valuable building block in medicinal chemistry libraries.

The role of heterocyclic compounds like oxazoles in medicinal chemistry cannot be overstated. They are integral components in many drugs used to treat conditions ranging from infectious diseases to chronic disorders. The unique electronic properties of heterocycles allow them to interact with biological systems in diverse ways, making them ideal candidates for drug development. 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid, with its well-defined structural motifs, represents a promising candidate for further exploration.

Current research is also focusing on green chemistry approaches to improve the synthesis of such compounds. Catalytic methods and solvent-free reactions are being explored to enhance efficiency and reduce environmental impact. These sustainable practices are essential for ensuring that pharmaceutical development remains viable in the long term while minimizing ecological footprints.

The potential applications of 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid extend beyond traditional pharmaceuticals. Its structural features make it suitable for use in agrochemicals and material science as well. For example, derivatives of this compound could be developed into novel pesticides or corrosion inhibitors due to their chemical stability and reactivity.

In conclusion,3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid (CAS No. 338982-11-9) is a multifaceted compound with significant potential in various fields of chemistry and biology. Its unique structural composition and functional groups make it an attractive scaffold for drug discovery and synthetic applications. As research continues to uncover new ways to utilize this compound,3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid is poised to play an increasingly important role in scientific innovation.

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(CAS:338982-11-9)3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid
A1085579
Purity:99%/99%
Quantity:500mg/5g
Price ($):241.0/1204.0
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